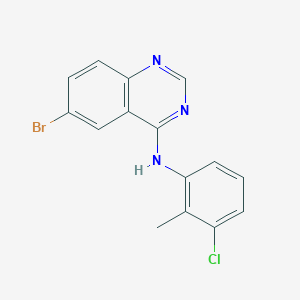

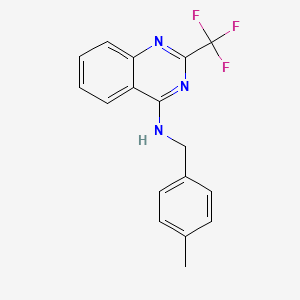

6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, a closely related class of compounds, involves condensation reactions and has been demonstrated to yield compounds with significant biological activities. These synthetic strategies highlight the versatility and potential for derivatization of the quinazolinone core, which is relevant for the synthesis of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives, including 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, can be elucidated through techniques such as IR, 1H-NMR, mass spectral, and elemental analysis. These methods confirm the chemical structures and are crucial for understanding the interactions that underlie their biological activities (Liu et al., 2022).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, contributing to their diverse biological activities. The reactivity towards nucleophilic and non-nucleophilic bases, substitution reactions, and potential as Michael acceptors are aspects that define their chemical behavior and utility in medicinal chemistry (Grytsak et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of quinazolinamine derivatives are essential for their formulation and application in drug development. These properties are determined through crystallization, X-ray diffraction, and density functional theory (DFT) calculations, providing insights into the compound's stability and bioavailability (Wu et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for the application of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine in chemical synthesis and drug design. Studies on similar quinazolinone derivatives provide valuable insights into these aspects, guiding the development of new compounds with enhanced biological activities (Mohanta & Kim, 2002).

Wissenschaftliche Forschungsanwendungen

Imaging Applications in EGFR-TK Biomarker Development

6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine derivatives have been explored in the development of biomarkers for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity, which is significant in cancer research. Technetium-99m (99mTc) labeled quinazoline derivatives, including compounds similar to 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, have shown potential in EGFR-TK imaging, indicating their applicability in diagnosing and monitoring cancerous tumors that express EGFR-TK (Fernandes et al., 2008).

Antimicrobial Activities

Compounds containing 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine structures have been synthesized and tested for antimicrobial properties. Microwave synthesis of novel quinazolin-4(3H)-one derivatives has demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Raval, Desai, & Desai, 2012).

Antitumor and EGFR Inhibition

6-Substituted-4-(3-bromophenylamino)quinazoline derivatives, closely related to 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, have been studied as potential irreversible inhibitors of EGFR and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have demonstrated enhanced antitumor activity, suggesting their utility in cancer therapy (Tsou et al., 2001).

Synthesis and Biological Evaluation

The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been described, leading to compounds with antibacterial affinities. Such research underscores the versatility of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine derivatives in synthesizing biologically active molecules (Badr, El-Sherief, & Mahmoud, 1980).

Hypotensive Agents Development

Research into quinazolinones as potential hypotensive agents has included the synthesis of derivatives with 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine structures. These compounds have shown varying degrees of blood pressure-lowering activity, indicating their potential in developing new cardiovascular drugs (Kumar, Tyagi, & Srivastava, 2003).

Eigenschaften

IUPAC Name |

6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClN3/c1-9-12(17)3-2-4-13(9)20-15-11-7-10(16)5-6-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSRJIGTJUCYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)